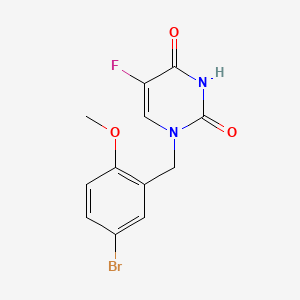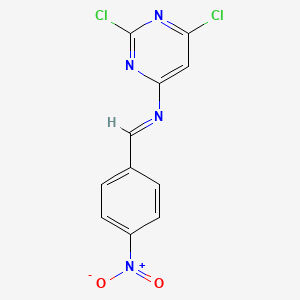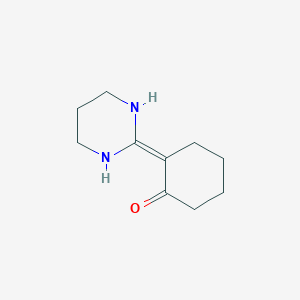
Cyclohexanone, 2-(tetrahydro-2(1H)-pyrimidinylidene)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Tetrahydropyrimidin-2(1H)-ylidene)cyclohexanone is a heterocyclic compound that features a tetrahydropyrimidine ring fused to a cyclohexanone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tetrahydropyrimidin-2(1H)-ylidene)cyclohexanone typically involves the cyclization of unsaturated acyclic amides or ureas. One common method is the intramolecular cyclization of urea derivatives under specific conditions. For example, the cyclization of polyfunctional urea derivatives can be achieved through intramolecular reactions, often followed by fluorination to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves the use of large-scale cyclization reactions, similar to those used in laboratory settings, but optimized for higher yields and efficiency.
化学反応の分析
Types of Reactions
2-(Tetrahydropyrimidin-2(1H)-ylidene)cyclohexanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
科学的研究の応用
2-(Tetrahydropyrimidin-2(1H)-ylidene)cyclohexanone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds.
Biology: The compound has shown potential in biological studies due to its ability to interact with various biomolecules.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 2-(Tetrahydropyrimidin-2(1H)-ylidene)cyclohexanone involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the functions of tubulin and norepinephrine, which are crucial in various biological processes . The compound’s effects are mediated through its binding to these targets, leading to alterations in their activity and subsequent biological responses.
類似化合物との比較
Similar Compounds
Similar compounds to 2-(Tetrahydropyrimidin-2(1H)-ylidene)cyclohexanone include other tetrahydropyrimidinone derivatives, such as:
- 3,4-Dihydropyrimidin-2(1H)-ones
- 6-Hydroxytetrahydropyrimidin-2(1H)-ones
Uniqueness
What sets 2-(Tetrahydropyrimidin-2(1H)-ylidene)cyclohexanone apart from similar compounds is its unique structure, which combines a tetrahydropyrimidine ring with a cyclohexanone moiety
特性
CAS番号 |
108816-09-7 |
|---|---|
分子式 |
C10H16N2O |
分子量 |
180.25 g/mol |
IUPAC名 |
2-(1,3-diazinan-2-ylidene)cyclohexan-1-one |
InChI |
InChI=1S/C10H16N2O/c13-9-5-2-1-4-8(9)10-11-6-3-7-12-10/h11-12H,1-7H2 |
InChIキー |
YSATULIFMAJVRY-UHFFFAOYSA-N |
正規SMILES |
C1CCC(=O)C(=C2NCCCN2)C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


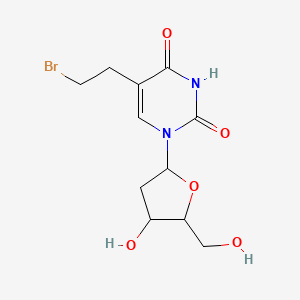
![6-Amino-5-{[(propan-2-yl)oxy]methyl}-2-sulfanylidene-2,3-dihydropyrimidine-4-carboxylic acid](/img/structure/B15214502.png)
![2-{[4-(Pyrimidin-2-yl)piperazin-1-yl]methyl}-1-azabicyclo[2.2.2]octane](/img/structure/B15214509.png)
![6-([1,1'-Biphenyl]-2-yl)-2,3,7-triphenylimidazo[1,2-b][1,2,4]triazine](/img/structure/B15214521.png)
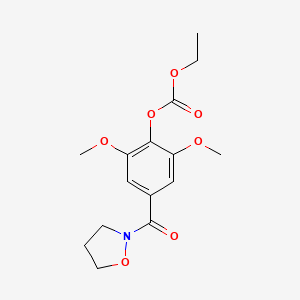
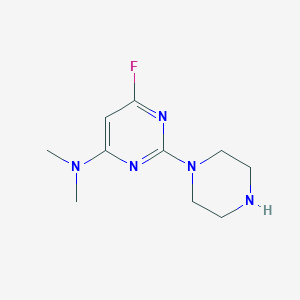

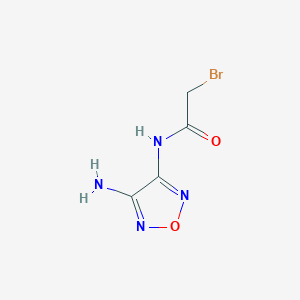
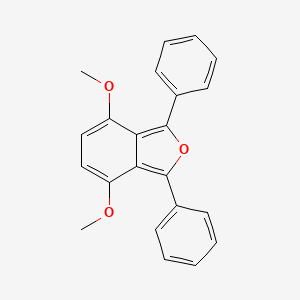
![Ethanol, 2-[[2-[(4-phenoxyphenyl)amino]-4-pyrimidinyl]amino]-](/img/structure/B15214555.png)
